2-[5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]aniline (2-5-3,4-DCPO) is an organic compound belonging to the class of anilines. It is a phenyl-substituted oxadiazole derivative with two chlorine atoms attached to the phenyl ring at the 3 and 4 positions. 2-5-3,4-DCPO has been studied extensively as a synthetic intermediate in pharmaceutical and agrochemical research. It has also been explored for its potential applications in a variety of fields, including biochemistry, pharmacology, and materials science.
Applications De Recherche Scientifique
Anti-Inflammatory Activities
A significant application of 2-[5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]aniline derivatives is in anti-inflammatory activities. Koksal et al. (2013) synthesized a series of compounds related to this chemical structure and evaluated them for anti-inflammatory and ulcerogenic activities. They discovered that these compounds exhibit notable anti-inflammatory effects, with certain derivatives showing particularly strong activity while causing less gastric ulceration compared to standard drugs (Koksal, Yarim, Erdal, & Bozkurt, 2013).
Antitumor Activity
In cancer research, derivatives of this chemical have shown promise. Maftei et al. (2016) described the synthesis and structural analysis of novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, starting from related compounds. Their in vitro assessment revealed good potency against a panel of 12 cell lines, indicating potential antitumor properties (Maftei, Fodor, Jones, Daniliuc, Franz, Kelter, Fiebig, Tamm, & Neda, 2016).
Synthesis and Structural Analysis
The synthesis and structural analysis of this compound is a key area of research. Souldozi et al. (2007) reported the synthesis of this compound, confirming its structure through various spectroscopic methods and X-ray crystallography. Their research aids in understanding the molecular structure crucial for its potential applications (Souldozi, Ślepokura, Lis, & Ramazani, 2007).
Antidiabetic, Anti-inflammatory, and Anticancer Activities
Further expanding its potential, Kavitha et al. (2016) synthesized derivatives of this compound and screened them for antidiabetic, anti-inflammatory, and anticancer activities. This study highlights the versatility of these compounds in various therapeutic areas (Kavitha, Kannan, & Gnanavel, 2016).
Mécanisme D'action
Target of Action
Similar compounds have been shown to have anti-inflammatory and analgesic activities , suggesting that they may target enzymes involved in inflammation and pain, such as cyclo-oxygenase (COX) enzymes .
Mode of Action
, compounds with similar structures have been shown to inhibit the biosynthesis of prostaglandins. This inhibition is achieved by blocking the action of COX enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins .
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, given its potential anti-inflammatory and analgesic effects . In this pathway, arachidonic acid is metabolized to prostaglandins and leukotrienes by the cyclo-oxygenase and 5-lipoxygenase pathways, respectively . By inhibiting COX enzymes, the compound may reduce the production of prostaglandins, which are involved in inflammation and pain .
Result of Action
Similar compounds have been shown to have significant anti-inflammatory and analgesic activities . This suggests that the compound may reduce inflammation and pain by inhibiting the production of prostaglandins .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N3O/c15-10-6-5-8(7-11(10)16)13-18-19-14(20-13)9-3-1-2-4-12(9)17/h1-7H,17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAHBAEPZFPEIGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC(=C(C=C3)Cl)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379145 |
Source
|
Record name | 2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
175135-30-5 |
Source
|
Record name | 2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.